(2S)-3-amino-2-(dimethylamino)propanoicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O2. It is a derivative of amino acids and is known for its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride typically involves the reaction of (S)-2-amino-3-(dimethylamino)propanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-3-(dimethylamino)propanoic acid
- (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrate hydrochloride
Uniqueness
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .
Properties
Molecular Formula |
C5H14Cl2N2O2 |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
(2S)-3-amino-2-(dimethylamino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-7(2)4(3-6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H/t4-;;/m0../s1 |
InChI Key |
WYIDQUNSQNODLQ-FHNDMYTFSA-N |
Isomeric SMILES |
CN(C)[C@@H](CN)C(=O)O.Cl.Cl |
Canonical SMILES |
CN(C)C(CN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.